molecular formula C11H8F6O2 B14780643 3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid

3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B14780643
M. Wt: 286.17 g/mol
InChI Key: BEIDQWZVANMVNC-UHFFFAOYSA-N
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Description

3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H9F3O2. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps. One common method includes the reaction of trifluoromethylphenyl bromide with propionic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are also implemented to handle the potentially hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups[3][3].

Scientific Research Applications

3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for various applications, especially in the synthesis of complex organic molecules .

Properties

Molecular Formula

C11H8F6O2

Molecular Weight

286.17 g/mol

IUPAC Name

3-[2,3-bis(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H8F6O2/c12-10(13,14)7-3-1-2-6(4-5-8(18)19)9(7)11(15,16)17/h1-3H,4-5H2,(H,18,19)

InChI Key

BEIDQWZVANMVNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)CCC(=O)O

Origin of Product

United States

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